molecular formula C12H16N2O2 B2357642 3-Amino-1-(4-methoxyphenyl)piperidin-2-one CAS No. 1341478-69-0

3-Amino-1-(4-methoxyphenyl)piperidin-2-one

Cat. No.: B2357642
CAS No.: 1341478-69-0
M. Wt: 220.272
InChI Key: GSQOUHCJKCYNPU-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methoxyphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H16N2O2. It is a piperidinone derivative, characterized by the presence of an amino group at the third position and a methoxyphenyl group at the first position of the piperidine ring.

Properties

IUPAC Name

3-amino-1-(4-methoxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQOUHCJKCYNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxyphenyl)piperidin-2-one typically involves the reaction of 4-methoxyphenylacetonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions, including hydrolysis and cyclization, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, amines, and oxo derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine compounds, including 3-Amino-1-(4-methoxyphenyl)piperidin-2-one, exhibit promising anticancer properties. For instance, a compound derived from this piperidine demonstrated enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. This finding suggests that structural modifications can significantly influence biological activity, with spirocyclic structures being particularly effective in improving interactions with protein binding sites .

Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. It has been shown to inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Palladium-Catalyzed Reactions : This method allows for the formation of piperidine derivatives under mild conditions and has been optimized for a range of substrates .
  • One-Pot Reactions : Recent advances have focused on developing efficient one-pot synthetic routes that simplify the preparation of this compound and its analogs .

Derivative Development

The structural versatility of this compound enables the creation of numerous derivatives that can enhance its therapeutic profile. For example, the introduction of different substituents on the piperidine ring can lead to compounds with improved selectivity and potency against specific biological targets .

Case Studies and Research Findings

StudyFocusFindings
Liu et al. (2024)Alzheimer’s Disease3-Amino derivatives showed dual inhibition of acetylcholinesterase and butyrylcholinesterase, enhancing brain exposure and antioxidant properties .
Reddy et al. (2024)Antitumor ActivityNovel derivatives inhibited growth in multiple cancer cell lines (A549, MCF7), indicating significant anticancer potential .
Biosynth ResearchSynthesis MethodsHighlighted the versatility of this compound as an organic buffer in biochemical applications .

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-methoxyphenyl)piperidin-2-one is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity. This structural feature can also influence its biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

3-Amino-1-(4-methoxyphenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H16_{16}N2_2O2_2
  • Molecular Weight : 220.27 g/mol

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
  • Antitumor Activity : It has been investigated for its potential in inhibiting cancer cell proliferation.
  • Neuromodulatory Effects : The compound interacts with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to disease pathways, impacting cellular functions.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Bacillus subtilis0.025

The results indicated that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, a common pathogen in clinical settings .

Antitumor Activity

Research focused on the antitumor effects of this compound demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.7
HeLa (Cervical Cancer)12.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components. Modifications to the piperidine ring or the methoxy group can significantly alter its biological activity. For example, substituents at the para position of the phenyl group have been shown to enhance antimicrobial potency while maintaining low cytotoxicity .

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